Welcome to the BenchChem Online Store!
molecular formula C5H5NO2 B128548 N-Methylmaleimide CAS No. 930-88-1

N-Methylmaleimide

Cat. No. B128548
M. Wt: 111.1 g/mol
InChI Key: SEEYREPSKCQBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04529736

Procedure details

A 30.9 g amount of 3,4-methylenedioxyaniline hydrochloride was dissolved in 90 ml of water and 40 ml of concentrated hydrochloric acid. The solution was cooled to 5° C. in an ice-salt bath and a solution of 12.3 g of sodium nitrite in 35 ml of water was added dropwise to the reaction mixture over a 25 minute period. A solution of 20.0 g of N-methylmaleimide and 2.4 g of cupric chloride in 150 ml of acetone was added to the reaction mixture portionwise with stirring. The reaction mixture temperature was maintained at 3° C. and the pH was adjusted to 3.2 by the addition of about 30 g of sodium bicarbonate. After standing at room temperature for 16 hours the mixture was filtered to collect a black solid. The solid was dried. Then the solid was dissolved in 500 ml of isopropanol containing 19.5 g of 2,6-lutidine. The mixture was heated to boiling and filtered hot to collect 4.8 g of isoluble material. The filtrate was cooled and an additional 2.6 g of precipitate was collected. This filtrate was reduced in volume to 200 ml and cooled and filtered to collect 2.7 g more of precipitate. The final filtrate was diluted with water and filtered to collect 0.9 g of additional material. The precipitates were combined and subjected to preparative liquid chromatography using a silica gel column and ethyl acetate:hexane (1:1) as eluent. The second cut, 0.6 g was recrystallized from ethyl acetate to give 0.1 g of 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrrole-2,5-dione as a brown solid, mp 210°-215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[O:11][C:10]2[CH:9]=[CH:8][C:6](N)=[CH:5][C:4]=2[O:3]1.N([O-])=O.[Na+].[CH3:16][N:17]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]1=[O:23].C(=O)(O)[O-].[Na+]>O.Cl.CC(C)=O>[O:11]1[C:10]2[CH:9]=[CH:8][C:6]([C:19]3[C:18](=[O:23])[N:17]([CH3:16])[C:21](=[O:22])[CH:20]=3)=[CH:5][C:4]=2[O:3][CH2:2]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1OC=2C=C(N)C=CC2O1
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O
Name
cupric chloride
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained at 3° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect a black solid
CUSTOM
Type
CUSTOM
Details
The solid was dried
DISSOLUTION
Type
DISSOLUTION
Details
Then the solid was dissolved in 500 ml of isopropanol containing 19.5 g of 2,6-lutidine
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to collect 4.8 g of isoluble material
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
CUSTOM
Type
CUSTOM
Details
an additional 2.6 g of precipitate was collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect 2.7 g more of precipitate
ADDITION
Type
ADDITION
Details
The final filtrate was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect 0.9 g of additional material
CUSTOM
Type
CUSTOM
Details
The second cut, 0.6 g was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=2C(N(C(C2)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.